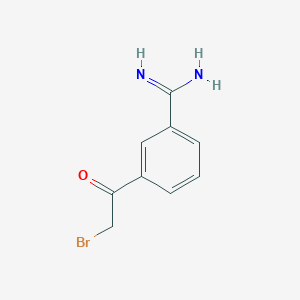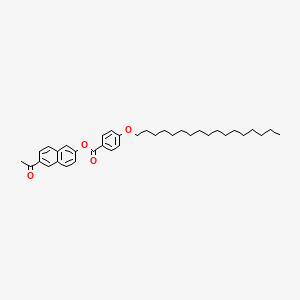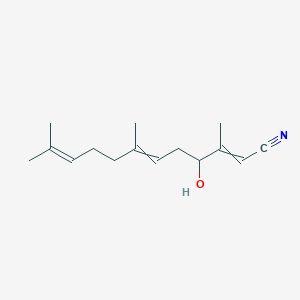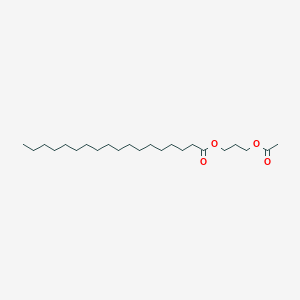
3-(Acetyloxy)propyl octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is derived from octadecanoic acid (stearic acid) and glycerol, where the hydroxyl groups of glycerol are acetylated.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)propyl octadecanoate typically involves the esterification of octadecanoic acid with glycerol, followed by acetylation of the hydroxyl groups. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The general reaction conditions include heating the reactants under reflux to ensure complete esterification and acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of acid catalysts like sulfuric acid or solid acid catalysts can facilitate the esterification process. The acetylation step can be optimized using acetic anhydride and a base catalyst to ensure high conversion rates.
化学反应分析
Types of Reactions
3-(Acetyloxy)propyl octadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of aqueous acid or base to yield octadecanoic acid and glycerol derivatives.
Transesterification: The compound can react with other alcohols to form different esters.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and ketones.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octadecanoic acid and glycerol derivatives.
Transesterification: New esters and glycerol derivatives.
Oxidation: Carboxylic acids and ketones.
科学研究应用
3-(Acetyloxy)propyl octadecanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and acetylation reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in formulations for controlled drug release and as an excipient in pharmaceutical preparations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.
作用机制
The mechanism of action of 3-(Acetyloxy)propyl octadecanoate involves its hydrolysis to release octadecanoic acid and glycerol derivatives. These products can interact with various molecular targets and pathways, including lipid metabolism enzymes and cellular membranes. The acetyl groups can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules.
相似化合物的比较
Similar Compounds
- 2,3-Bis(acetyloxy)propyl stearate
- Glycerol, 1-octadecanoate, diacetate
- 1,2-Diaceto-3-stearin
Uniqueness
3-(Acetyloxy)propyl octadecanoate is unique due to its specific ester structure, which imparts distinct physicochemical properties. Its dual acetylation and long-chain fatty acid moiety make it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
属性
CAS 编号 |
96190-26-0 |
|---|---|
分子式 |
C23H44O4 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
3-acetyloxypropyl octadecanoate |
InChI |
InChI=1S/C23H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23(25)27-21-18-20-26-22(2)24/h3-21H2,1-2H3 |
InChI 键 |
QAVKJMVIVIPHGZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)


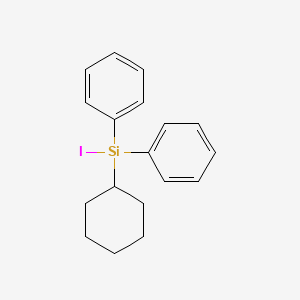
![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)



![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
